4-(4-cyano-5-{[2-(morpholin-4-yl)ethyl]amino}-1,3-oxazol-2-yl)-N,N-diethylbenzene-1-sulfonamide
説明
This compound (ID: D434-0593) is a sulfonamide derivative featuring a 1,3-oxazole core substituted with a cyano group at position 4 and a [2-(morpholin-4-yl)ethyl]amino moiety at position 3. The benzene ring is further functionalized with a diethylsulfonamide group. Its molecular formula is C₂₀H₂₇N₅O₄S, with a molecular weight of 433.53 g/mol . Key properties include:
特性
IUPAC Name |
4-[4-cyano-5-(2-morpholin-4-ylethylamino)-1,3-oxazol-2-yl]-N,N-diethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O4S/c1-3-25(4-2)30(26,27)17-7-5-16(6-8-17)19-23-18(15-21)20(29-19)22-9-10-24-11-13-28-14-12-24/h5-8,22H,3-4,9-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXEZODXGWHDJJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C2=NC(=C(O2)NCCN3CCOCC3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用機序
Target of Action
The primary target of this compound is a kinase. Kinases are enzymes that catalyze the transfer of phosphate groups from high-energy, phosphate-donating molecules to specific substrates, a process that is crucial in various biochemical functions including metabolism, cell signaling, protein regulation, cellular transport, secretory processes, and many others.
Mode of Action
The compound interacts with its target kinase by anchoring its scaffold moiety in the kinase’s deep pocket. It extends with diverse functional groups toward the hinge region and the front pocket. These variations can cause the compounds to change from fast to slow binding kinetics, resulting in an improved residence time.
生物活性
The compound 4-(4-cyano-5-{[2-(morpholin-4-yl)ethyl]amino}-1,3-oxazol-2-yl)-N,N-diethylbenzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : CHNOS
- Molecular Weight : 433.5 g/mol
- CAS Number : 941243-16-9
Biological Activity Overview
Sulfonamides are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific compound has been studied primarily for its cardiovascular effects and potential as a calcium channel blocker.
Research indicates that sulfonamides may exert their effects through:
- Calcium Channel Inhibition : Similar compounds have shown the ability to inhibit calcium channels, thereby affecting vascular resistance and perfusion pressure .
- Interaction with Biomolecules : The structural components of the compound suggest potential interactions with proteins involved in calcium signaling pathways.
Study 1: Cardiovascular Effects
A study evaluated the effects of various sulfonamide derivatives on coronary resistance using an isolated rat heart model. The results indicated that certain derivatives significantly reduced coronary resistance compared to controls. Notably, the compound 4-(2-aminoethyl)-benzenesulfonamide demonstrated a marked decrease in perfusion pressure, suggesting a similar potential for the compound to influence cardiovascular dynamics .
Study 2: Docking Studies
Theoretical docking studies have been conducted to predict the binding affinity of the compound to calcium channels. These studies utilized known calcium channel blockers as references, indicating that the compound could effectively interact with these channels, potentially leading to vasodilatory effects .
Pharmacokinetics
Understanding the pharmacokinetic profile is crucial for assessing the therapeutic potential of any compound. Theoretical models have been used to predict absorption, distribution, metabolism, and excretion (ADME) parameters for sulfonamide derivatives. These studies often employ computational tools like SwissADME and Admetlab to evaluate permeability and bioavailability .
Summary Table of Biological Activities
科学的研究の応用
Biological Properties
The compound exhibits a range of biological activities that make it a candidate for further research in medicinal chemistry:
- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties. Its structural components, particularly the oxazole and sulfonamide groups, are known to interact with cellular targets involved in cancer progression. Research indicates that derivatives of sulfonamide compounds can inhibit tumor growth by disrupting metabolic pathways essential for cancer cell survival .
- Antimicrobial Properties : Similar sulfonamide compounds have demonstrated effectiveness against various bacterial strains. The presence of the morpholine group may enhance membrane permeability, facilitating the compound's entry into bacterial cells and increasing its antimicrobial efficacy .
Therapeutic Applications
Given its unique structure and biological properties, this compound has potential therapeutic applications:
- Drug Development : The compound can serve as a lead structure for developing new drugs targeting specific diseases such as cancer and bacterial infections. Its ability to inhibit certain enzymes or receptors makes it a candidate for further optimization in drug design .
- Pharmaceutical Intermediates : It may also be used as an intermediate in synthesizing more complex pharmaceutical agents due to its functional groups that allow for further chemical modifications.
Case Study 1: Anticancer Activity
A study investigating various sulfonamide derivatives highlighted that compounds with similar structures exhibited significant cytotoxicity against human cancer cell lines. The mechanism was attributed to the inhibition of DNA synthesis and induction of apoptosis in cancer cells .
Case Study 2: Antimicrobial Efficacy
Research on related morpholine-containing compounds demonstrated promising results against resistant strains of bacteria. These findings suggest that modifications to existing sulfonamide frameworks can yield potent antimicrobial agents effective against multi-drug resistant pathogens .
類似化合物との比較
Comparison with Structural Analogs
Substituent Variations on the Oxazole Ring
A. Fluorobenzyl vs. Morpholinylethylamino Substituents
- Compound D434-0580: Replaces the morpholinylethylamino group with a 4-fluorobenzylamino moiety.
B. Methoxybenzylamino Substituent (D434-0614)
- Molecular formula : C₂₂H₂₄N₄O₄S
- Molecular weight : 440.52 g/mol
- logP : 3.2586
- Impact : The methoxy group introduces moderate polarity, slightly lowering logP compared to the fluorobenzyl analog. The increased hydrogen bond acceptors (9 vs. 8) may improve solubility .
C. Phenylethylamino Substituent ()
- Structure: 4-{4-cyano-5-[(2-phenylethyl)amino]-1,3-oxazol-2-yl}-N,N-dimethylbenzene-1-sulfonamide
- Impact : The bulky phenylethyl group likely reduces solubility but enhances hydrophobic interactions in biological targets.
Sulfonamide Group Modifications
A. Diethylsulfonamide vs. Dimethylsulfonamide
- Compound D434-0528: Features N,N-dimethylsulfonamide instead of diethyl.
B. 3,4-Dihydroisoquinoline-Sulfonyl Derivative ()
- Structure: 2-[4-(3,4-dihydroisoquinoline-2(1H)-sulfonyl)phenyl]-5-{[2-(morpholin-4-yl)ethyl]amino}-1,3-oxazole-4-carbonitrile
- Molecular weight : 493.58 g/mol
- Impact : The fused aromatic sulfonyl group increases molecular complexity and may enhance binding to aromatic-rich protein pockets.
Physicochemical and Pharmacokinetic Profiles
| Property | Target Compound (D434-0593) | D434-0580 (Fluorobenzyl) | D434-0614 (Methoxybenzyl) | D434-0528 (Dimethylsulfonamide) |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 433.53 | 428.48 | 440.52 | 382.44 |
| logP | ~3.3 (estimated) | 3.3053 | 3.2586 | Not reported |
| Hydrogen Bond Acceptors | 8 | 8 | 9 | 7–8 |
| Polar Surface Area (Ų) | ~77–85 | ~77 | ~85 | ~70 |
| Synthetic Accessibility | Moderate (morpholine coupling) | Moderate | Moderate | Higher (simpler sulfonamide) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
